

Technical Whitepaper: 4-(2-Hydroxyethoxy)-2-methylaniline

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Compound of Interest

Compound Name:	2-(4-Amino-3-methylphenoxy)ethan-1-ol
CAS No.:	103790-50-7
Cat. No.:	B2441966

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Structural Architecture & Synthetic Methodology Molecular Identity & Structural Analysis

4-(2-Hydroxyethoxy)-2-methylaniline is a bifunctional aromatic amine characterized by an electron-donating ether tail and a steric methyl group ortho to the amine. It belongs to the class of alkoxy-toluidines, primarily utilized as a coupling agent in oxidative dye chemistry and as a scaffold in pharmaceutical intermediate synthesis.

Parameter	Specification
IUPAC Name	2-(4-amino-3-methylphenoxy)ethanol
Common Synonyms	4-(2-Hydroxyethoxy)-o-toluidine; 4-Amino-3-methylphenyl 2-hydroxyethyl ether
Molecular Formula	
Molecular Weight	167.21 g/mol
Core Moiety	Aniline (primary amine)
Substituents	Methyl (-CH ₃) at C2; Hydroxyethoxy (-OCH ₂ CH ₂ OH) at C4
Predicted pKa	~4.8 (Amine conjugate acid); ~14.5 (Aliphatic alcohol)
Solubility Profile	Soluble in DMSO, Ethanol, Methanol; Moderate solubility in Water (enhanced by hydroxyethyl tail)

Synthetic Route Design

To ensure high regioselectivity and yield, the synthesis must avoid competitive N-alkylation. The most robust industrial pathway utilizes the Nitro-Reduction Route, effectively masking the amine functionality during the etherification step.

Pathway A: The Nitro-Precursor Route (Recommended)

This pathway guarantees O-alkylation selectivity by utilizing the electron-withdrawing nitro group to deactivate the ring nitrogen (which is not present as an amine yet) while the phenol remains nucleophilic under basic conditions.

Step 1: O-Alkylation of 4-Nitro-m-cresol

- Reagents: 4-Nitro-3-methylphenol (4-nitro-m-cresol), Ethylene Carbonate (Green solvent/reagent) or 2-Chloroethanol.
- Catalyst: Potassium Carbonate () or TBAI (Phase transfer catalyst).
- Conditions: 110–120°C, inert atmosphere ().
- Mechanism: Nucleophilic attack of the phenoxide ion on the alkylene carbon. Ethylene carbonate is preferred over chloroethanol to avoid genotoxic alkyl halides.

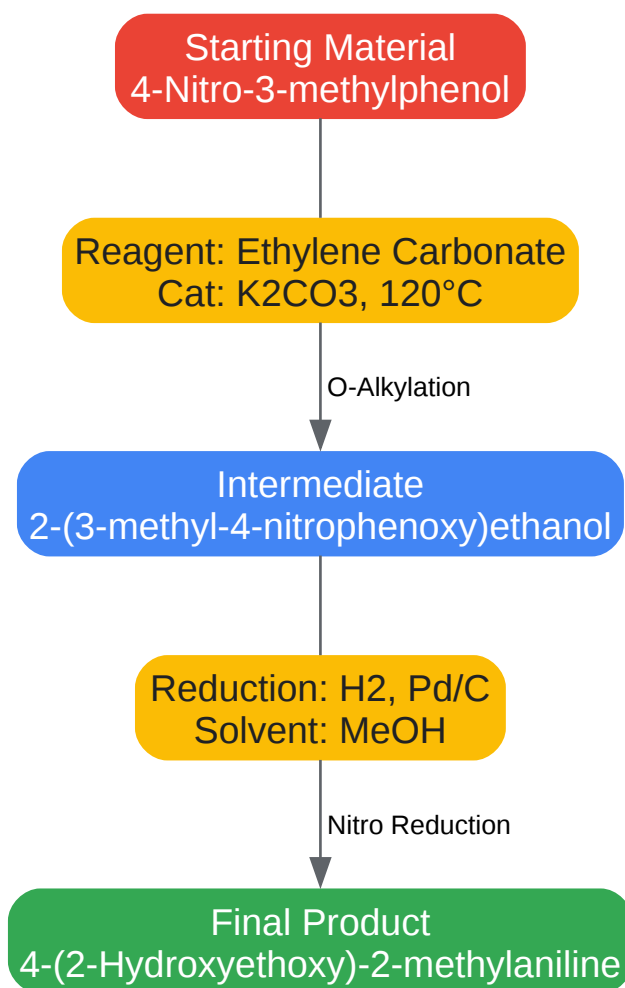
Step 2: Catalytic Hydrogenation

- Substrate: 2-(3-methyl-4-nitrophenoxy)ethanol.
- Reagents:
gas (3–5 bar).
- Catalyst: Pd/C (5% or 10%) or Raney Nickel.
- Solvent: Methanol or Ethanol.[1][2]
- Outcome: Quantitative reduction of the nitro group to the primary amine without cleaving the ether linkage.

Pathway B: Protected Amine Route (Alternative)

If starting from 4-amino-m-cresol, the amine must be protected (e.g., Acetylation) to prevent N-hydroxyethylation, followed by O-alkylation and hydrolysis. This route adds two steps (protection/deprotection) and is less atom-efficient.

Synthesis Workflow Diagram



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Figure 1: Regioselective synthesis pathway via nitro-precursor to avoid N-alkylation byproducts.

Reaction Mechanism: Oxidative Coupling

In oxidative dye applications (e.g., hair coloring), this molecule functions as a Coupler. It does not oxidize directly to a dye but reacts with the oxidized form of a Primary Intermediate (e.g., p-Phenylenediamine or PPD).

- Activation: The Primary Intermediate (PPD) is oxidized by to a reactive Quinonediimine (QDI) species.

- **Coupling:** The nucleophilic carbon (C5 position, ortho to the electron-donating ether and meta to the methyl) of 4-(2-Hydroxyethoxy)-2-methylaniline attacks the electrophilic QDI.
- **Chromophore Formation:** Subsequent oxidation and tautomerization yield a stable Indo Dye (typically cyan or blue-violet depending on pH and steric factors).

Steric Influence: The C2-Methyl group provides steric hindrance, shifting the absorption maximum (

) and improving the wash-fastness of the resulting polymer/dye complex by restricting rotation around the imine bond.

Analytical Characterization Protocol

To validate the identity and purity of the synthesized compound, the following multi-modal analysis is required.

A. High-Performance Liquid Chromatography (HPLC)

- **Column:** C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5 μ m).
- **Mobile Phase:**
 - A: 0.1% Formic Acid in Water.
 - B: Acetonitrile.
 - Gradient: 5% B to 95% B over 20 min.
- **Detection:** UV Diode Array at 240 nm (Benzene E-band) and 280 nm (B-band).
- **Success Criteria:** Single peak >98% area integration. Impurity limits: <0.1% for 4-nitro precursor.

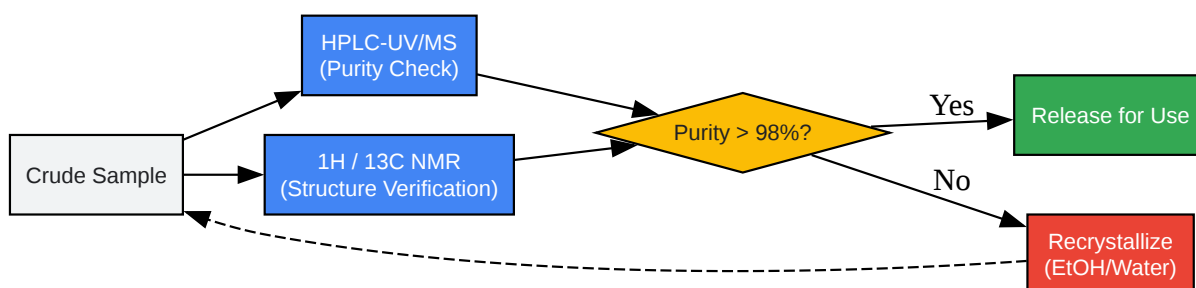
B. Nuclear Magnetic Resonance (NMR)

NMR (400 MHz, DMSO-

) Prediction:

- 6.3 - 6.6 ppm (m, 3H): Aromatic protons (1,2,4-substitution pattern). The proton ortho to the ether will be most shielded.
- 4.5 ppm (s, 2H): Broad singlet for
(exchangeable with
).
- 4.8 ppm (t, 1H): Hydroxyl
on the ethoxy tail.
- 3.8 - 3.9 ppm (t, 2H): Methylene
.
- 3.6 - 3.7 ppm (m, 2H): Methylene
.
- 2.1 ppm (s, 3H): Methyl group attached to the ring.

Analytical Logic Flow



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Figure 2: Quality control decision tree for validation of 4-(2-Hydroxyethoxy)-2-methylaniline.

Safety & Toxicology Profile

As an aniline derivative, strict safety protocols are mandatory during handling.

- **Skin Sensitization:** Classified as a potential skin sensitizer (Category 1). The hydroxyethyl tail reduces lipophilicity compared to parent toluidines, potentially lowering skin absorption rates, but sensitization risk remains.
- **Genotoxicity:** Most alkoxy-anilines require Ames testing. While the ethoxy group generally lowers mutagenic potential compared to methoxy-anilines (anisidines), experimental verification (OECD 471) is required for new batches.
- **Handling:** Use Nitrile gloves (0.11mm min thickness). Handle in a fume hood to avoid inhalation of dust/aerosols.

References

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